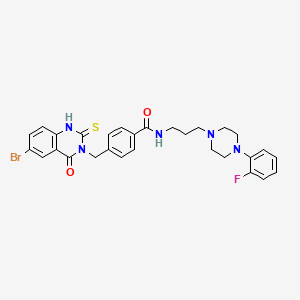
2-((4-oxo-3-(3-oxo-3-(piperidin-1-yl)propyl)-3,4-dihydroquinazolin-2-yl)thio)-N,N-dipropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE is a complex organic compound that features a quinazoline core, a piperidine ring, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the condensation of anthranilic acid with formamide, followed by cyclization. The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core structure, such as gefitinib and erlotinib, which are used as anticancer agents.
Piperidine Derivatives: Compounds like piperine and piperidine-based drugs, which have various pharmacological activities.
Uniqueness
What sets 2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE apart is its unique combination of functional groups and structural features. This combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C24H34N4O3S |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
2-[4-oxo-3-(3-oxo-3-piperidin-1-ylpropyl)quinazolin-2-yl]sulfanyl-N,N-dipropylacetamide |
InChI |
InChI=1S/C24H34N4O3S/c1-3-13-26(14-4-2)22(30)18-32-24-25-20-11-7-6-10-19(20)23(31)28(24)17-12-21(29)27-15-8-5-9-16-27/h6-7,10-11H,3-5,8-9,12-18H2,1-2H3 |
InChI-Schlüssel |
HJVCVEVLSMJVKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14966281.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14966284.png)
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14966288.png)
![Diethyl 4-[4-(benzyloxy)phenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14966293.png)
![N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966296.png)
![N-(2,2-dimethoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966311.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14966331.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14966338.png)
![N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14966339.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966343.png)
![5-(3,4-Dimethylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14966346.png)

